molecular formula C8H14N2O2 B1502064 (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one CAS No. 738570-00-8

(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one

Cat. No.: B1502064
CAS No.: 738570-00-8
M. Wt: 170.21 g/mol
InChI Key: MWOBPLZDKMCEHI-UHFFFAOYSA-N
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Description

(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one: is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom. This compound is characterized by the presence of an aminomethyl group and an isobutyloxyl group attached to the oxazole ring. Oxazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of amino acids or their derivatives. For instance, the cyclization of (S)-2-amino-3-methylbutanoic acid with an appropriate oxidizing agent can yield the desired oxazole.

  • Chiral Auxiliary-Based Synthesis: Using chiral auxiliaries such as tert-butanesulfinamide can help achieve stereoselective synthesis of the oxazole ring.

  • Multicomponent Assembly Processes: Sequential multicomponent assembly processes involving the formation of intermediates with an aminomethyl subunit followed by selective ring-forming reactions can be employed.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis can be carried out in batch reactors, where the reaction conditions (temperature, pressure, and catalysts) are carefully controlled to ensure high yield and purity.

  • Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor system, allowing for efficient and scalable production.

Chemical Reactions Analysis

(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

  • Reduction: Reduction reactions can be performed to convert the oxazole ring into a pyrrolidine derivative.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxazolone Derivatives: Resulting from oxidation reactions.

  • Pyrrolidine Derivatives: Resulting from reduction reactions.

  • Substituted Oxazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one: has several scientific research applications, including:

  • Chemistry: It serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It can be used as a lead compound in drug discovery and development, particularly for designing new therapeutic agents.

  • Industry: Its derivatives can be used in the development of new materials with unique properties.

Mechanism of Action

(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one: can be compared with other similar oxazole derivatives, such as 4-aminocoumarin and tert-butanesulfinamide derivatives. While these compounds share structural similarities, This compound

Comparison with Similar Compounds

  • 4-Aminocoumarin

  • Tert-butanesulfinamide derivatives

  • Other substituted oxazoles

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Properties

IUPAC Name

2-(aminomethyl)-4-(2-methylpropyl)-4H-1,3-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)3-6-8(11)12-7(4-9)10-6/h5-6H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOBPLZDKMCEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694088
Record name 2-(Aminomethyl)-4-(2-methylpropyl)-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738570-00-8
Record name 2-(Aminomethyl)-4-(2-methylpropyl)-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one
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(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one
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(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one
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(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one
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(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one
Reactant of Route 6
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one

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